molecular formula C16H14N4O2 B2979619 Benzofuran-2-yl(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone CAS No. 2192745-33-6

Benzofuran-2-yl(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone

Cat. No.: B2979619
CAS No.: 2192745-33-6
M. Wt: 294.314
InChI Key: CUCBRLTXCFNPAD-UHFFFAOYSA-N
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Description

Benzofuran-2-yl(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone is a complex organic compound that features a benzofuran ring, a pyrazine moiety, and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzofuran-2-yl(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone typically involves multi-step organic reactions. One common method involves the initial formation of the benzofuran ring through cyclization reactions. The pyrazine moiety can be introduced via nucleophilic substitution reactions, and the azetidine ring is often formed through cycloaddition reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and high yield. The use of automated systems for precise control of reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Benzofuran-2-yl(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups attached to the core structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction may produce different reduced derivatives.

Scientific Research Applications

Benzofuran-2-yl(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzofuran-2-yl(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone involves its interaction with specific molecular targets. The benzofuran ring can interact with enzymes and receptors, modulating their activity. The pyrazine moiety may enhance binding affinity, while the azetidine ring can influence the compound’s overall stability and reactivity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran derivatives: Compounds with similar benzofuran rings but different substituents.

    Pyrazine derivatives: Compounds featuring the pyrazine moiety with varying functional groups.

    Azetidine derivatives: Compounds containing the azetidine ring with different substituents.

Uniqueness

Benzofuran-2-yl(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone is unique due to its combination of three distinct structural motifs: benzofuran, pyrazine, and azetidine

Properties

IUPAC Name

1-benzofuran-2-yl-[3-(pyrazin-2-ylamino)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2/c21-16(14-7-11-3-1-2-4-13(11)22-14)20-9-12(10-20)19-15-8-17-5-6-18-15/h1-8,12H,9-10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUCBRLTXCFNPAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC3=CC=CC=C3O2)NC4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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